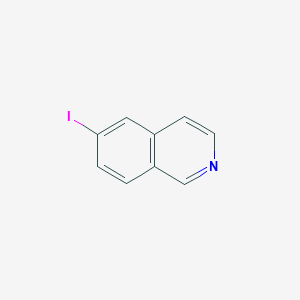

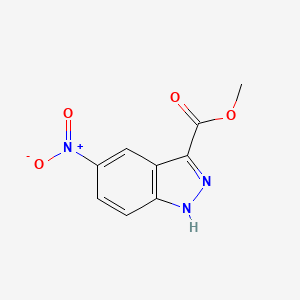

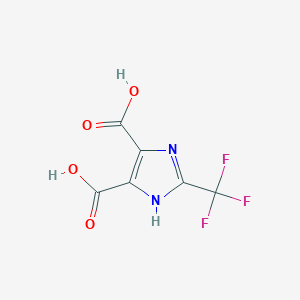

![molecular formula C8H10N2 B1315361 (7S)-6,7-二氢-5H-环戊[B]吡啶-7-胺 CAS No. 502612-54-6](/img/structure/B1315361.png)

(7S)-6,7-二氢-5H-环戊[B]吡啶-7-胺

描述

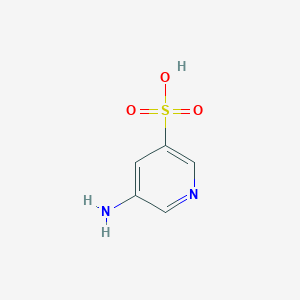

“(7S)-6,7-Dihydro-5H-cyclopenta[B]pyridin-7-amine” is a chemical compound with the molecular formula C8H10N2 . It has an average mass of 134.178 Da and a mono-isotopic mass of 134.084396 Da .

Synthesis Analysis

The synthesis of pyridine derivatives, such as “(7S)-6,7-Dihydro-5H-cyclopenta[B]pyridin-7-amine”, often involves the use of Grignard reagents . For instance, the addition of Grignard reagents to pyridine N-oxides in THF at room temperature, followed by treatment with acetic anhydride at 120°C, can afford 2-substituted pyridines in good yields .Molecular Structure Analysis

The molecular structure of “(7S)-6,7-Dihydro-5H-cyclopenta[B]pyridin-7-amine” consists of a cyclopenta ring attached to a pyridin ring . The compound has two hydrogen bond acceptors and two hydrogen bond donors .Physical And Chemical Properties Analysis

“(7S)-6,7-Dihydro-5H-cyclopenta[B]pyridin-7-amine” has a density of 1.1±0.1 g/cm3, a boiling point of 255.2±28.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.5 mmHg at 25°C . It also has a molar refractivity of 40.1±0.3 cm3 and a polar surface area of 39 Å2 .科学研究应用

药物合成和抗菌研究

(7S)-6,7-二氢-5H-环戊[B]吡啶-7-胺主要用于药物研究,特别是在第四代头孢哌酮(Cefpirome)的合成中,头孢菌素类抗生素。这种化合物显示出广泛的应用范围,从作为杀菌剂和抗菌剂到在植物保护剂、合成树脂、抗氧化剂和塑料中的应用。制备方法包括N-羟基邻苯二甲酰胺途径、丙烯醛途径和己二酸二乙酯途径,其中丙烯醛途径因其高产率潜力而备受关注,表明在药物合成方面有进一步发展的前景(Fu Chun, 2007)。

有机合成和化学研究

在有机化学领域,(7S)-6,7-二氢-5H-环戊[B]吡啶-7-胺的多功能性通过其参与分子内反电子需求[4+2]环加成进一步展示。这一过程用于合成特定的嘧啶,研究强调了溶剂选择和前体分子的立体阻碍对产率结果的重要性。这些反应突显了该化合物在推动合成方法学和理解反应机制方面的作用(Morgan Donnard et al., 2017)。

杂环化合物合成

进一步研究杂环化合物的合成,如四氢喹啉和吡啉啶,包括(7S)-6,7-二氢-5H-环戊[B]吡啶-7-胺衍生物。这些合成是通过多组分反应实现的,为构建复杂的分子结构提供了见解。这方面的研究不仅拓宽了该化合物在创造新型杂环结构中的应用范围,还有助于新药物和材料的开发(Nasser A. M. Yehia et al., 2002)。

生物活性和抗癌研究

(7S)-6,7-二氢-5H-环戊[B]吡啶-7-胺研究的一个新领域涉及其潜在的生物活性,特别是在抗癌研究中。已经探索了某些衍生物对各种癌细胞系的细胞毒作用,为未来抗癌药物的开发奠定了基础。这突显了该化合物在化学合成之外的重要性,涉足到关键的医疗应用(H. Behbehani et al., 2020)。

作用机制

Target of Action

It’s worth noting that pyrimidines, a class of compounds to which this compound is related, have been found to exhibit anti-inflammatory effects by inhibiting the expression and activities of certain vital inflammatory mediators .

Mode of Action

Related pyrimidines have been found to inhibit the expression and activities of certain vital inflammatory mediators .

Biochemical Pathways

Related compounds have been found to inhibit the pi3k/akt signaling pathway .

Pharmacokinetics

Related compounds have been found to be orally bioavailable .

Result of Action

Related compounds have been found to exhibit anti-inflammatory effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of (7S)-6,7-Dihydro-5H-cyclopenta[B]pyridin-7-amine. For instance, the formation of related compounds like PhIP increases with the temperature and duration of cooking and also depends on the method of cooking and the variety of meat being cooked .

属性

IUPAC Name |

(7S)-6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2/c9-7-4-3-6-2-1-5-10-8(6)7/h1-2,5,7H,3-4,9H2/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUJXLKVRHHCKDR-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1N)N=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=C([C@H]1N)N=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60477572 | |

| Record name | (7S)-6,7-Dihydro-5H-cyclopenta[b]pyridin-7-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60477572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(7S)-6,7-Dihydro-5H-cyclopenta[B]pyridin-7-amine | |

CAS RN |

502612-54-6 | |

| Record name | (7S)-6,7-Dihydro-5H-cyclopenta[b]pyridin-7-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60477572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。